The synthesis of frakefamide involves several key steps typical of peptide synthesis. Common methods include:
Technical details regarding the synthesis typically involve protecting groups for amino acid side chains, coupling reagents such as dicyclohexylcarbodiimide (DCC), and purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .
Frakefamide's molecular structure can be represented using various chemical notations:
C1=CC=C(C=C1)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C)C(=O)N2CC(C)C(=O)N2)=O)C(=O)N[C@H](C(N)=O)[C@H](O)C(=O)N3CC(C)C(=O)N3)=O
InChI=1S/C30H34FN5O5/c1-19(2)30(39)33-24(36)23(35)22(34)21(32-19)8-6-4-3-5-7-9-10-11-12-13-14-15-16-17-18(25(40)41)26(42)43/h3-18H,21H2,1-2H3,(H,39)(H,40)(H,41)(H,42)(H,43)/t21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1
The three-dimensional structure can be visualized using molecular modeling software to better understand its interactions with receptors.
Frakefamide undergoes several types of chemical reactions relevant to its function:
These reactions are critical for both its synthesis and its biological activity .
Frakefamide operates primarily through peripheral mu-opioid receptor agonism. Unlike centrally acting opioids, it does not cross the blood-brain barrier, which allows it to exert analgesic effects without causing central side effects such as respiratory depression. The mechanism involves:
Frakefamide exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC and mass spectrometry are often employed to assess purity and stability during formulation development .
Frakefamide has potential applications in various scientific fields:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5